Cas no 62367-64-0 (Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-)

62367-64-0 structure
Product name:Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-
Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-
- 1-(1-methyl-2-phenylindol-3-yl)ethanone
- SCHEMBL7278419
- 1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone
- IKIQUACDGVADHX-UHFFFAOYSA-N
- 62367-64-0
- 1-(1-methyl-2-phenyl-1H-indol-3-yl)-1-ethanone
- DTXSID70487309
- 1 -(1-Methyl-2-phenyl-1H-indol-3-yl)-1-ethanone
- 1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one
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- Inchi: InChI=1S/C17H15NO/c1-12(19)16-14-10-6-7-11-15(14)18(2)17(16)13-8-4-3-5-9-13/h3-11H,1-2H3
- InChI Key: IKIQUACDGVADHX-UHFFFAOYSA-N
- SMILES: CC(=O)C1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3
Computed Properties
- Exact Mass: 249.11545
- Monoisotopic Mass: 249.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 22Ų
Experimental Properties
- PSA: 22
Ethanone, 1-(1-methyl-2-phenyl-1H-indol-3-yl)- Related Literature
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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